Betulin

Vue d'ensemble

Description

La bétuline est un triterpène pentacyclique naturel que l’on trouve en grande quantité dans l’écorce externe des bouleaux (Betula spp.). Elle a été isolée pour la première fois en 1788 par le chimiste germano-russe Johann Tobias Lowitz. La bétuline est connue pour son aspect cristallin blanc et est un composant important de l’écorce de bouleau, contribuant à la couleur blanche de l’arbre. Ce composé a suscité l’attention en raison de sa vaste gamme de propriétés biologiques et pharmacologiques, notamment des activités anti-inflammatoires, antivirales et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La bétuline peut être synthétisée par différentes méthodes, notamment la sublimation sous vide après un traitement alcalin préliminaire, la pyrolyse sous vide, l’extraction supercritique au dioxyde de carbone ou à des mélanges de dioxyde de carbone avec divers solvants, et l’extraction avec des solvants organiques . Une méthode notable implique l’utilisation de l’activation par micro-ondes, qui a été appliquée au bouleau kirghiz (Betula kirghisorum), une espèce endémique du Kazakhstan .

Méthodes de production industrielle

La production industrielle de la bétuline implique généralement l’extraction de l’écorce de bouleau, qui est un sous-produit de l’industrie du travail du bois. Le processus d’extraction peut être optimisé pour obtenir de grandes quantités de bétuline, ce qui en fait une ressource précieuse pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

La bétuline subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité biologique et sa solubilité .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de la bétuline comprennent l’acide sulfamique, le sulfamate d’ammonium et divers catalyseurs solides tels que l’Amberlyst 15® et le Sibunit . Ces réactifs facilitent la formation de dérivés sulfurés de la bétuline, qui ont été examinés à l’aide de diverses techniques analytiques .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de la bétuline comprennent l’acide bétulique, qui est obtenu par oxydation de la bétuline. L’acide bétulique est connu pour ses puissantes propriétés anticancéreuses et a été largement étudié pour son potentiel thérapeutique .

Applications de la recherche scientifique

La bétuline a une vaste gamme d’applications de recherche scientifique dans divers domaines :

Applications De Recherche Scientifique

Pharmacological Properties

Betulin exhibits a wide range of biological activities, making it a promising candidate for drug development. Its pharmacological properties include:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNFα. It also reduces oxidative stress and inflammation in various models of disease, including sepsis and diabetes .

- Anticancer Activity : this compound demonstrates significant antiproliferative effects against several cancer cell lines. It induces apoptosis and inhibits tumor growth by targeting specific proteins involved in cancer progression . Notably, betulinic acid, a derivative of this compound, has been characterized as a selective inhibitor of melanoma and prostate cancer cell proliferation .

- Cardiovascular Protection : Research indicates that this compound can improve myocardial function and reduce atherosclerotic lesions in animal models. It enhances cardiac health by modulating inflammatory responses and promoting beneficial metabolic changes .

Cancer Treatment

A study on betulinic acid revealed its ability to inhibit prostate cancer growth in vivo by reducing the expression of Sp transcription factors associated with tumor progression. The results showed significant tumor regression in treated mice compared to controls .

Anti-inflammatory Applications

In experimental models of lung inflammation, betulinic acid demonstrated efficacy by reducing levels of pro-inflammatory mediators while enhancing antioxidant enzyme activity. This suggests its potential use in treating respiratory conditions exacerbated by inflammation .

Wound Healing

Research indicates that this compound enhances wound healing processes by promoting the expression of cytokines and growth factors necessary for tissue repair. In vitro studies with fibroblasts have shown increased mRNA levels for mediators involved in wound healing following treatment with this compound .

Comparative Data Table

The following table summarizes the key applications and effects of this compound:

Mécanisme D'action

La bétuline exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle induit l’apoptose dans les cellules cancéreuses en activant la voie intrinsèque, qui implique la libération du cytochrome c des mitochondries et l’activation des caspases . La bétuline module également l’inflammation chronique en bloquant l’expression des cytokines pro-inflammatoires par l’intermédiaire des voies NFκB et MAPKs . De plus, elle réduit l’hyperglycémie postprandiale en inhibant l’activité de l’α-amylase et de l’α-glucosidase .

Comparaison Avec Des Composés Similaires

La bétuline est souvent comparée à son dérivé oxydé, l’acide bétulique. Les deux composés partagent des activités biologiques similaires, mais l’acide bétulique est plus puissant pour induire l’apoptose dans les cellules cancéreuses . D’autres composés similaires comprennent le lupéol et l’acide oléanolique, qui sont également des triterpènes pentacycliques ayant des propriétés pharmacologiques comparables . La capacité unique de la bétuline à être facilement extraite de l’écorce de bouleau et sa vaste gamme d’activités biologiques en font un composé précieux pour diverses applications.

Conclusion

La bétuline est un composé polyvalent qui présente un potentiel important dans divers domaines scientifiques. Sa vaste gamme d’activités biologiques, sa facilité d’extraction et son potentiel de modification chimique en font une ressource précieuse pour la recherche et les applications industrielles. Au fur et à mesure que la recherche progresse, la bétuline et ses dérivés pourraient offrir de nouvelles options thérapeutiques pour le traitement de diverses maladies et l’amélioration de la santé humaine.

Activité Biologique

Betulin, a pentacyclic triterpene extracted primarily from the bark of birch trees, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological potential of this compound, highlighting its effects on various diseases, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is known for its anti-inflammatory, antioxidant, and anticancer properties. It exhibits a range of biological activities that make it a candidate for therapeutic applications in treating various health conditions.

1. Anticancer Properties

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. Research indicates that it inhibits the viability of human cervical cancer (HeLa), lung cancer (A549), liver cancer (HepG2), and breast cancer (MCF-7) cells with IC50 values ranging from 10 to 15 µg/mL . Additionally, it shows moderate antitumor activity in hepatoma (SK-HEP-1) and prostate cancer models .

| Cancer Type | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Cervical Cancer | HeLa | 10-15 |

| Lung Cancer | A549 | 10-15 |

| Liver Cancer | HepG2 | 10-15 |

| Breast Cancer | MCF-7 | 10-15 |

2. Cardiovascular Protection

In animal models, this compound has been shown to inhibit atherosclerotic lesions and enhance cholesterol efflux by increasing the expression of ATP-binding cassette transporters (ABCA1 and ABCG1). It also modulates lipid metabolism by repressing sterol regulatory element-binding proteins (SREBPs) and their target genes, contributing to cardiovascular health .

3. Anti-Diabetic Effects

This compound exhibits protective effects against diabetes-related complications. In a study involving neuroblastoma cells (SK-N-SH), it was found to slow cell growth significantly at concentrations as low as 8 µM . The compound enhances protein kinase C-delta (PKC-δ) activity, which activates apoptotic pathways mediated by mitochondrial mechanisms .

4. Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to inhibit reactive oxygen species (ROS) production. It has been shown to increase the expression of Nrf2-targeted antioxidants and detoxification proteins, providing cellular protection against oxidative stress .

The biological activity of this compound can be attributed to several molecular mechanisms:

- Modulation of Inflammatory Cytokines : this compound reduces levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers such as interferon-gamma (IFN-γ) in various models, including asthmatic mice .

- Activation of Nrf2 Pathway : this compound promotes the nuclear translocation of Nrf2, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protects cells from oxidative damage .

- Inhibition of NFκB Signaling Pathway : By suppressing the NFκB pathway, this compound reduces inflammation and apoptosis in various cell types .

Case Study 1: this compound in Cancer Treatment

A clinical observation noted that patients receiving this compound as part of their treatment regimen for advanced cervical cancer exhibited improved quality of life and reduced tumor size when combined with traditional therapies. This case highlights the potential for this compound as an adjunct therapy in oncology.

Case Study 2: Cardiovascular Health

In a study involving patients with hyperlipidemia, this compound administration led to significant reductions in LDL cholesterol levels and improvements in endothelial function. These findings support its use as a natural supplement for cardiovascular health.

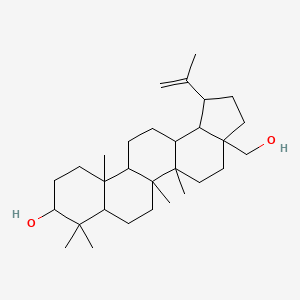

Propriétés

IUPAC Name |

3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWJYYTZTCVBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-98-3 | |

| Record name | Betulin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.